3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone

Description

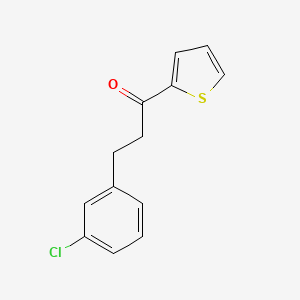

3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone is a ketone derivative featuring a 3-chlorophenyl group at the propanone chain’s β-position and a 2-thienyl (thiophene) ring at the α-position. Its molecular formula is C₁₃H₁₁ClOS, with a molecular weight of 258.74 g/mol. It is often explored as a precursor in medicinal chemistry, particularly for synthesizing pyrazoline derivatives and chiral intermediates .

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClOS/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-5,8-9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAKZEFQRWUGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259697 | |

| Record name | 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685108-38-7 | |

| Record name | 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685108-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone typically involves the reaction of 3-chlorobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods are crucial in achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-chlorophenyl)-1-(2-thienyl)-1-propanoic acid.

Reduction: Formation of 3-(3-chlorophenyl)-1-(2-thienyl)-1-propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Key Substituents | logP | Applications | Reference |

|---|---|---|---|---|---|

| 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone | C₁₃H₁₁ClOS | 3-Cl-phenyl, 2-thienyl | ~3.2* | Synthetic intermediate | [1, 4] |

| Bupropion Hydrochloride | C₁₃H₁₈ClNO·HCl | 3-Cl-phenyl, tert-butylamino | ~2.8 | Antidepressant, NDRI | [8, 12] |

| 3-Chloro-1-(2-thienyl)-1-propanone | C₇H₇ClOS | 3-Cl on propanone chain | ~2.5 | Chalcone synthesis | [9] |

| 3-(Dimethylamino)-1-(2-thienyl)-1-propanone HCl | C₈H₁₂ClNOS | 3-dimethylamino, 2-thienyl | ~1.8 | Chiral alcohol precursor | [4, 7] |

| 3-(3-Chloro-5-fluorophenyl)-1-(3-Cl-phenyl)-1-propanone | C₁₅H₁₀Cl₂FO | 3-Cl-5-F-phenyl, 3-Cl-phenyl | 4.95 | Lipophilic intermediate | [18] |

*Estimated based on structural analogs.

Biological Activity

3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone (often referred to as CTP) is a compound with notable potential in medicinal chemistry due to its unique structural properties. This compound features a chlorophenyl group and a thienyl group attached to a propanone backbone, which contributes to its diverse biological activities. The molecular formula for CTP is C₉H₈ClOS, with a molecular weight of approximately 188.67 g/mol.

CTP can be synthesized through various methods, including Friedel-Crafts acylation reactions involving thiophene and chloropropionyl chloride . The compound's structure allows for various chemical modifications that can enhance its biological activity.

Biological Activity Overview

Research indicates that CTP exhibits significant biological activity, particularly in pharmacology. Its interactions with biological systems suggest potential therapeutic applications, particularly in modulating neurotransmitter activity and other biochemical pathways.

The mechanism of action of CTP involves its interaction with specific molecular targets, such as serotonin receptors and cytochrome P450 enzymes. These interactions can modulate neurotransmitter activity and influence the pharmacokinetics and toxicity profile of the compound.

Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Chlorophenyl)-1-(2-thienyl)-1-propanone | Structure | Chlorine at para position; different reactivity |

| 3-(3-Bromophenyl)-1-(2-thienyl)-1-propanone | Structure | Bromine substitution; potential impact on biological activity |

| 3-Methylamino-1-(2-thienyl)-1-propanone | Structure | Contains an amino group; potential antidepressant properties |

Pharmacological Studies

A study examining the effects of CTP on serotonin receptor binding demonstrated a significant affinity for these receptors, suggesting its potential role in treating mood disorders and other neurological conditions. The compound's ability to modulate neurotransmitter levels positions it as a candidate for further pharmacological research .

Toxicity Profile

Investigations into the metabolic pathways of CTP revealed interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. These studies highlighted the importance of understanding the compound's toxicity profile, particularly in therapeutic contexts where dosage and metabolic clearance are critical.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, 2-acetylthiophene can react with 3-chlorobenzaldehyde derivatives under acidic or basic conditions. Optimization involves adjusting solvent polarity (e.g., ethanol vs. toluene), temperature (reflux vs. room temperature), and catalyst selection (e.g., Lewis acids like AlCl₃). Continuous flow reactors may enhance yield and purity by improving heat/mass transfer .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thienyl vs. chlorophenyl protons). IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond angles (e.g., β = 107.882° in monoclinic space group Cc) and molecular packing. SCXRD data collection parameters (e.g., Bruker SMART APEXII CCD detector, λ = 0.71073 Å) must align with IUCr standards .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

- Methodological Answer : It serves as a precursor for antidepressants like duloxetine. Key steps include enantioselective reduction of the ketone group to (S)-3-chloro-1-(2-thienyl)-1-propanol, followed by methylamine substitution. Researchers must monitor chiral purity via HPLC with chiral columns and validate intermediates using mass spectrometry .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-3-chloro-1-(2-thienyl)-1-propanol be achieved, and what catalysts optimize stereochemical control?

- Methodological Answer : Use chiral oxazaborolidine catalysts (e.g., (R)-2-Methyl-CBS-oxazaborolidine) with borane (BH₃) in THF. Reaction parameters (e.g., -20°C, anhydrous conditions) minimize racemization. Enantiomeric excess (ee) is quantified by polarimetry or chiral GC. Catalyst loading (5–10 mol%) balances cost and efficiency .

Q. What are the implications of crystallographic data (e.g., space group Cc, β = 107.882°) on molecular conformation and intermolecular interactions?

- Methodological Answer : Monoclinic symmetry (space group Cc) indicates asymmetric unit packing influenced by Cl⋯S and π-π interactions. The β angle distortion (107.882°) reflects steric strain from the thienyl and chlorophenyl groups. Hirshfeld surface analysis quantifies hydrogen bonding (e.g., C–H⋯O) and halogen interactions critical for crystal stability .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting points)?

- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Standardize characterization by:

- Solubility : Use USP/Ph.Eur. buffered solutions (pH 1.2–7.4) with shake-flask method.

- Melting Points : Differential Scanning Calorimetry (DSC) at 10°C/min under N₂ identifies polymorph transitions. Cross-reference CRC Handbook data (e.g., entry 2260 for chlorophenylpropanones) .

Q. What strategies mitigate side reactions during nucleophilic substitution of the 3-chloro group in this compound?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states.

- Leaving Group Activation : Add NaI (Finkelstein reaction) to convert Cl to I, enhancing reactivity.

- Temperature Control : Slow addition of methylamine at 0°C prevents exothermic degradation. Monitor via TLC (silica gel, hexane:EtOAc) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in enzyme inhibition studies involving this compound?

- Methodological Answer :

- Assay Validation : Replicate experiments with controls (e.g., pure enzyme, known inhibitors).

- Structural Analog Comparison : Compare IC₅₀ values with analogs like 3-(3-Chloro-5-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-1-propanone to isolate substituent effects.

- Statistical Analysis : Apply ANOVA to assess significance (p < 0.05) across datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.